![molecular formula C11H16O3 B2842944 Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate CAS No. 2445750-85-4](/img/structure/B2842944.png)

Tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

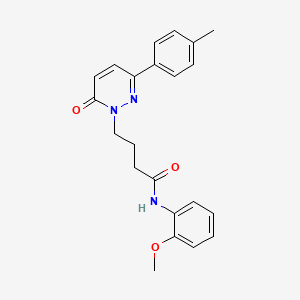

Tert-butyl esters are a class of organic compounds that have wide applications in synthetic organic chemistry . They are characterized by the presence of a tert-butoxycarbonyl group, which can be introduced into a variety of organic compounds .

Synthesis Analysis

The synthesis of tert-butyl esters can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to the batch process .Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS . Single crystal X-ray diffraction analysis can further confirm the structure .Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For instance, they can be used as building blocks in the synthesis of new bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Physical And Chemical Properties Analysis

Tert-butyl esters generally appear as a solid at 20 degrees Celsius . They should be stored under inert gas at a temperature below 0°C to avoid air sensitivity, hygroscopicity, and heat sensitivity .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Routes

Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for further selective derivatization. This compound provides a convenient entry point to novel compounds accessing chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Reaction Pathways

Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, demonstrating its potential for producing biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Metal-free Organic Synthesis

Xie et al. (2019) reported a protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling, highlighting the versatility of tert-butyl carbazate as a coupling reagent (Xie et al., 2019).

Crystal Structure Analysis

Dong et al. (1999) studied the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, providing insights into its conformation and potential for further chemical modification (Dong et al., 1999).

Diels-Alder Reactions

Padwa et al. (2003) demonstrated the use of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in Diels-Alder reactions, showcasing its application in synthesizing complex molecular structures (Padwa et al., 2003).

Advanced Materials and Catalysis

Thermal Hazard Evaluation

Tsai et al. (2013) examined the thermal decomposition of tert-butyl peroxy-2-ethyl hexanoate mixed with metal ions, relevant for safety assessments in chemical manufacturing processes (Tsai et al., 2013).

Asymmetric Synthesis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, highlighting its importance in the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Safety and Hazards

Tert-butyl esters are classified as highly flammable liquids and vapors . They can be harmful if swallowed, in contact with skin, or if inhaled . They may cause skin irritation and may cause an allergic skin reaction . They may also cause respiratory irritation . They are toxic to aquatic life with long-lasting effects .

将来の方向性

Tert-butyl esters find large applications in synthetic organic chemistry . Their synthesis process has been made more efficient, versatile, and sustainable with the use of flow microreactor systems . This opens up new possibilities for the synthesis of a wide variety of organic compounds. Future research could focus on exploring these possibilities and developing new synthetic methods and applications for tert-butyl esters.

特性

IUPAC Name |

tert-butyl (2R,3R)-6-oxospiro[2.3]hexane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-10(2,3)14-9(13)7-6-11(7)5-4-8(11)12/h7H,4-6H2,1-3H3/t7-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOXWVNMRFGSBT-WRWORJQWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC12CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@]12CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Methylsulfonylpyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B2842863.png)

![5-bromo-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2842866.png)

![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2842872.png)

![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)

![N-cyclopropyl-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2842880.png)